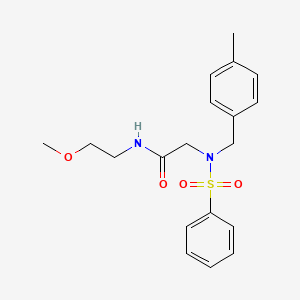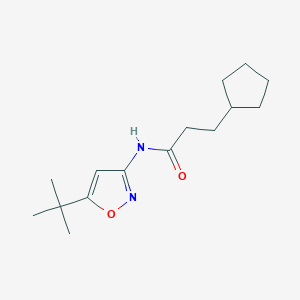
1-(2-bromo-4-methylphenyl)-3-(1-phenylethyl)-2,5-pyrrolidinedione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-bromo-4-methylphenyl)-3-(1-phenylethyl)-2,5-pyrrolidinedione, also known as NPPB, is a chemical compound that has garnered significant attention in scientific research. This compound is a potent blocker of chloride channels, and its mechanism of action has been studied in various biological systems.
Mechanism of Action
1-(2-bromo-4-methylphenyl)-3-(1-phenylethyl)-2,5-pyrrolidinedione acts as a non-specific blocker of chloride channels by binding to the channel pore and preventing the flow of chloride ions. This compound has been shown to block both outward and inward chloride currents, making it an effective tool to study chloride channel function. 1-(2-bromo-4-methylphenyl)-3-(1-phenylethyl)-2,5-pyrrolidinedione has also been shown to inhibit other ion channels, including potassium and calcium channels.
Biochemical and physiological effects:
1-(2-bromo-4-methylphenyl)-3-(1-phenylethyl)-2,5-pyrrolidinedione has been shown to have a variety of biochemical and physiological effects. In addition to blocking chloride channels, this compound has been shown to inhibit ATP-sensitive potassium channels and voltage-gated calcium channels. 1-(2-bromo-4-methylphenyl)-3-(1-phenylethyl)-2,5-pyrrolidinedione has also been shown to have anti-inflammatory effects, as it can inhibit the production of pro-inflammatory cytokines. This compound has been used to study the role of chloride channels in various physiological processes, including cell proliferation, apoptosis, and migration.
Advantages and Limitations for Lab Experiments
1-(2-bromo-4-methylphenyl)-3-(1-phenylethyl)-2,5-pyrrolidinedione is a potent and selective blocker of chloride channels, making it an effective tool to study chloride channel function. This compound has been used in a variety of biological systems, including cell lines, primary cells, and animal models. However, 1-(2-bromo-4-methylphenyl)-3-(1-phenylethyl)-2,5-pyrrolidinedione has some limitations. This compound can inhibit other ion channels, making it difficult to interpret the results of experiments. Additionally, 1-(2-bromo-4-methylphenyl)-3-(1-phenylethyl)-2,5-pyrrolidinedione has low solubility in water, which can limit its use in some experimental systems.
Future Directions
1-(2-bromo-4-methylphenyl)-3-(1-phenylethyl)-2,5-pyrrolidinedione has a variety of potential future directions. This compound has been used in studies related to cystic fibrosis, hypertension, and cancer, and it may have therapeutic potential in these and other diseases. Additionally, 1-(2-bromo-4-methylphenyl)-3-(1-phenylethyl)-2,5-pyrrolidinedione may be useful in the development of new drugs that target chloride channels. Further research is needed to fully understand the mechanism of action and potential therapeutic applications of 1-(2-bromo-4-methylphenyl)-3-(1-phenylethyl)-2,5-pyrrolidinedione.
Conclusion:
In conclusion, 1-(2-bromo-4-methylphenyl)-3-(1-phenylethyl)-2,5-pyrrolidinedione (1-(2-bromo-4-methylphenyl)-3-(1-phenylethyl)-2,5-pyrrolidinedione) is a potent blocker of chloride channels that has been extensively used in scientific research. This compound has been shown to have a variety of biochemical and physiological effects and may have therapeutic potential in various diseases. While 1-(2-bromo-4-methylphenyl)-3-(1-phenylethyl)-2,5-pyrrolidinedione has some limitations, it remains an important tool for studying chloride channel function. Further research is needed to fully understand the potential applications of 1-(2-bromo-4-methylphenyl)-3-(1-phenylethyl)-2,5-pyrrolidinedione.
Synthesis Methods
The synthesis of 1-(2-bromo-4-methylphenyl)-3-(1-phenylethyl)-2,5-pyrrolidinedione involves a multi-step process that starts with the reaction of 2-bromo-4-methylphenylacetic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 1-phenylethylamine to form the amide, which is subsequently cyclized with phosgene to produce 1-(2-bromo-4-methylphenyl)-3-(1-phenylethyl)-2,5-pyrrolidinedione. The yield of this synthesis method is approximately 50%.
Scientific Research Applications
1-(2-bromo-4-methylphenyl)-3-(1-phenylethyl)-2,5-pyrrolidinedione has been extensively used in scientific research as a tool to study chloride channels. Chloride channels play a crucial role in various physiological processes, including cell volume regulation, neuronal excitability, and ion transport. 1-(2-bromo-4-methylphenyl)-3-(1-phenylethyl)-2,5-pyrrolidinedione has been shown to block several types of chloride channels, including CFTR, VRAC, and ClC-2. This compound has been used in studies related to cystic fibrosis, hypertension, and cancer.
properties
IUPAC Name |
1-(2-bromo-4-methylphenyl)-3-(1-phenylethyl)pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18BrNO2/c1-12-8-9-17(16(20)10-12)21-18(22)11-15(19(21)23)13(2)14-6-4-3-5-7-14/h3-10,13,15H,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAHVIVALBGWDMQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N2C(=O)CC(C2=O)C(C)C3=CC=CC=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Bromo-4-methylphenyl)-3-(1-phenylethyl)pyrrolidine-2,5-dione | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-({[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]amino}carbonothioyl)-2-thiophenecarboxamide](/img/structure/B5127052.png)
![3-{1-[2-(dimethylamino)benzoyl]-3-piperidinyl}-N-(3-methoxybenzyl)propanamide](/img/structure/B5127075.png)
![4,4'-{[4-(trifluoromethyl)phenyl]methylene}bis(3-methyl-1-phenyl-1H-pyrazol-5-ol)](/img/structure/B5127076.png)

![(2E)-3-(2-furyl)-N-({1-[2-(2-methoxyphenyl)ethyl]-4-piperidinyl}methyl)-N-methyl-2-propen-1-amine](/img/structure/B5127108.png)

![3-(diphenylmethyl)-5-(1H-1,2,4-triazol-1-ylacetyl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B5127121.png)
![N-(2,2-dimethylpropyl)-5-{[4-(2-pyrimidinyl)-1,4-diazepan-1-yl]carbonyl}-2-pyridinamine](/img/structure/B5127127.png)

![3-methoxy-4-methyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B5127146.png)
![N-[4-(3,4-dihydro-2(1H)-isoquinolinylcarbonyl)phenyl]-2-thiophenecarboxamide](/img/structure/B5127154.png)
![3,4,5-trimethoxy-N-[4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B5127155.png)
![tetrahydro-2-furanylmethyl 2,7,7-trimethyl-4-[4-(methylthio)phenyl]-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B5127157.png)